molecular formula C13H19N3O3 B1395901 Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate CAS No. 875318-46-0

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B1395901
CAS No.: 875318-46-0
M. Wt: 265.31 g/mol
InChI Key: NPJBMYLMWPCRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS 875318-46-0) is a pyrimidine derivative with a hydroxymethyl-substituted piperidine ring. Its molecular formula is C₁₃H₁₉N₃O₃, and it has a molecular weight of 265.31 g/mol . Key physicochemical properties include:

  • Boiling point: 447.7°C at 760 mmHg
  • Melting point: 224.6°C
  • Density: 1.2 g/cm³
  • Vapor pressure: 0.0 mmHg at 25°C .

The compound features a pyrimidine core substituted at the 2-position with a 4-(hydroxymethyl)piperidine group and at the 5-position with an ethyl ester.

Properties

IUPAC Name

ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-19-12(18)11-7-14-13(15-8-11)16-5-3-10(9-17)4-6-16/h7-8,10,17H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJBMYLMWPCRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety. The final step involves esterification to form the ethyl ester group. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1034617-86-1)

  • Substituent : Hydroxyl (-OH) at the 4-position of piperidine.
  • Molecular formula : C₁₂H₁₇N₃O₃
  • Molecular weight : 251.28 g/mol .

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS 603954-49-0)

  • Substituent: Aminomethyl (-CH₂NH₂) at the 4-position of piperidine.
  • Molecular formula : C₁₃H₂₀N₄O₂
  • Molecular weight : 264.32 g/mol .

Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate (CAS 170017-73-9)

  • Substituent : Ethoxycarbonyl (-COOEt) at the 4-position of piperidine.
  • Molecular formula : C₁₄H₂₁N₃O₄
  • Molecular weight : 295.34 g/mol .

Substituent Variations on the Pyrimidine Ring

Ethyl 2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187036-01-7)

  • Substituent : Trifluoromethyl (-CF₃) at the 4-position of pyrimidine.
  • Molecular formula : C₁₃H₁₆F₃N₃O₂
  • Molecular weight : 303.29 g/mol .
  • Key difference : The electron-withdrawing -CF₃ group enhances metabolic stability and alters electronic properties, which may improve binding affinity in enzyme inhibition.

Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS 34750-24-8)

  • Substituent : Chlorine (-Cl) at the 4-position of pyrimidine.
  • Molecular formula : C₁₂H₁₆ClN₃O₂
  • Molecular weight : 277.73 g/mol .
  • Key difference : The chloro group increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions.

Data Table: Structural and Functional Comparison

Compound (CAS) Piperidine Substituent Pyrimidine Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
875318-46-0 (Target) 4-(hydroxymethyl) Ethyl ester C₁₃H₁₉N₃O₃ 265.31 High boiling point, hydrophilic
1034617-86-1 4-hydroxyl Ethyl ester C₁₂H₁₇N₃O₃ 251.28 Reduced steric bulk
603954-49-0 4-aminomethyl Ethyl ester C₁₃H₂₀N₄O₂ 264.32 Enhanced basicity
170017-73-9 4-ethoxycarbonyl Ethyl ester C₁₄H₂₁N₃O₄ 295.34 Increased hydrophobicity
187036-01-7 Piperidin-1-yl 4-CF₃, 5-ethyl ester C₁₃H₁₆F₃N₃O₂ 303.29 Improved metabolic stability

Notes

  • Stereochemistry : The (S)-enantiomer of a related compound (CAS 330785-83-6) highlights the role of chirality in biological activity .
  • Safety: Limited safety data exist for the target compound, but analogs with trifluoromethyl or chloro groups may require careful handling due to reactivity .
  • Availability : Some analogs (e.g., CAS 603954-49-0) are discontinued, complicating comparative studies .

Biological Activity

Introduction

Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate, a compound with the CAS number 875318-46-0, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and implications in medicinal chemistry, drawing from diverse research sources.

  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 875318-46-0
  • MDL Number : MFCD09991532

Anticancer Potential

Recent studies have highlighted the anticancer properties of various piperidine derivatives, including those related to this compound. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. In particular, IC50 values were reported in the range of 0.87–12.91 μM, indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

The mechanism through which these compounds exert their effects often involves:

  • Inhibition of Cell Proliferation : Studies suggest that these compounds may induce apoptosis in cancer cells, as evidenced by increased caspase activity .
  • Targeting Specific Pathways : Some derivatives have been noted to inhibit key signaling pathways involved in cancer progression, such as EGFR phosphorylation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
Oral Bioavailability (F)31.8%
Clearance82.7 ± 1.97 mL/h/kg
Acute ToxicityNo observed toxicity up to 2000 mg/kg in mice

These findings suggest a favorable safety profile, making it a candidate for further development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors and piperidine derivatives. Recent advances in synthetic methodologies have led to improved yields and purities, enhancing its availability for research purposes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Piperidine Derivatives : A study demonstrated that certain piperidine derivatives exhibited superior anticancer activity compared to traditional agents, emphasizing their potential as novel therapeutic agents .
  • Influenza Virus Inhibition : Another compound in this class showed significant antiviral activity against influenza virus strains, indicating a broad spectrum of biological activity .
  • Safety Profiles : Subacute toxicity studies revealed that certain derivatives maintained low toxicity levels while achieving significant therapeutic effects in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.